molecular formula C15H10O5 B192591 7,3',4'-Trihydroxyflavone CAS No. 2150-11-0

7,3',4'-Trihydroxyflavone

Cat. No. B192591
CAS RN: 2150-11-0
M. Wt: 270.24 g/mol
InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N
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Description

7,3’,4’-Trihydroxyflavone is a flavonoid found in A. julibrissin bark and has diverse biological activities . It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxynitrite radicals in cell-free assays, reduces total reactive oxygen species in rat kidney homogenates, and inhibits COX-1 . It is also active against M. tuberculosis .


Molecular Structure Analysis

The molecular formula of 7,3’,4’-Trihydroxyflavone is C15H10O5 . The InChI and Canonical SMILES representations provide more details about its structure .


Chemical Reactions Analysis

7,3’,4’-Trihydroxyflavone has shown antioxidant and anti-inflammatory effects . It has been found to have lower activity on NO, IL-1β suppression, and c-Src binding but higher ROS-scavenging capacity and less cytotoxicity .


Physical And Chemical Properties Analysis

7,3’,4’-Trihydroxyflavone has a molecular weight of 270.24 g/mol . Its density, boiling point, and melting point are 1.5±0.1 g/cm3, 572.8±50.0 °C at 760 mmHg, and 326-327ºC, respectively .

Scientific Research Applications

  • Antioxidant and Anticancer Activity : 7,3',4'-Trihydroxyflavone and other trihydroxyflavone derivatives have demonstrated notable antioxidant and anticancer activities. They showed varying levels of effectiveness against different cancer cell lines, with the most activity observed against breast cancer cells (MCF-7). A correlation between antioxidant and anticancer activities was also identified (Grigalius & Petrikaitė, 2017).

  • Identification in Alfalfa : 7,3',4'-Trihydroxyflavone has been identified as a yellow crystalline flavone in alfalfa, confirmed through ultraviolet and infrared spectra analysis (Bickoff, Witt, & Livingston, 1965).

  • Anti-Inflammatory Effects : Studies on dietary flavones like 7,3',4'-Trihydroxyflavone have shown preliminary antioxidant and anti-inflammatory activities. These effects were examined in both two-dimensional and three-dimensional cell culture models, revealing significant suppression of proinflammatory mediators (Wang et al., 2023).

  • Inhibition of Osteoclast Formation : 7,3',4'-Trihydroxyflavone has been found to inhibit osteoclastogenesis via NFATc1, which is a key transcription factor in osteoclast differentiation. This finding suggests its potential use in treating conditions related to bone resorption (Kang et al., 2015).

  • Antioxidant and Neuroprotective Activities : Several flavones, including 7,3',4'-Trihydroxyflavone, have been evaluated for their antioxidant and neuroprotective activities. This research has implications for developing therapeutic agents based on these flavone structures (Alshammari et al., 2020).

  • Suppressing Melanogenesis : 7,3',4'-Trihydroxyflavone, as a metabolite of daidzein, can suppress melanogenesis by targeting melanocortin 1 receptor, which could be useful in treating hyperpigmentation disorders (Kim et al., 2020).

  • Memory-Enhancing Effects : This compound has shown potential in improving cognitive function by regulating the cholinergic system and BDNF signaling in animal models (Kim, Ko, Lee, & Jang, 2020).

  • Atopic Dermatitis Treatment : Topical application of 7,3',4'-Trihydroxyisoflavone has been found to alleviate symptoms of atopic dermatitis in mice models, suggesting its potential use in skin care products (Park et al., 2019).

Safety And Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation . It also recommends wearing chemical impermeable gloves and evacuating personnel to safe areas .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFGJHYLIHMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175836
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,3',4'-Trihydroxyflavone

CAS RN

2150-11-0
Record name 3′,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 7,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
X Wang, Y Cao, S Chen, X Yang, J Bian, D Huang - Antioxidants, 2023 - mdpi.com
Dietary flavones 6,3,4-trihydroxyflavone (6,3,4-HOFL) and 7,3,4-trihydroxyflavone (7,3,4-HOFL) showed preliminary antioxidant and anti-inflammatory activities in a two-dimensional (2D…
Number of citations: 1 www.mdpi.com
J Marques, AMS Silva, MPM Marques, SS Braga - Inorganica Chimica Acta, 2019 - Elsevier
This study describes a simple, two-step method for obtaining ruthenium(II) trithiacyclononane ([9]aneS 3 ) flavonate complexes in yields ranging from 23% to 34%. With 7,3′,4′-…
Number of citations: 18 www.sciencedirect.com
LJM Rao, GNK Kumari, NSP Rao - Phytochemistry, 1983 - researchgate.net
5,6-DIMETHOXY-7,3’,4’-TRIHYDROXYFLAVONE FROM ANZSOMELES OVAT’A Page 1 Phyrochemisrry, Vol. 22, No. 6, p. 1522, 1983. Printed in Great Britain. 0031-9422/83/061522-01$03.00/0 …
Number of citations: 11 www.researchgate.net
A Sato, H Tamura - Fitoterapia, 2015 - Elsevier
The following compounds with higher antiallergic activities were isolated from eau de cologne mint leaves: 5,6,4′-trihydroxy-7,8-dimethoxyflavone (6), 5,6,4′-trihydroxy-7,8,3′-…
Number of citations: 28 www.sciencedirect.com
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
C Selvam, SM Jachak… - Phytotherapy Research: An …, 2004 - Wiley Online Library
The ethyl acetate extract of stem bark of Semecarpus anacardium showing in vivo anti-inflammatory activity in carrageenan induced rat paw edema assay was investigated in order to …
Number of citations: 56 onlinelibrary.wiley.com
AF Olah, RT Sherwood - Phytopathology, 1971 - apsnet.org
Leaves and roots of healthy, chamber-grown Atlantic alfalfa plants, and of plants harvested daily for 7 days after inoculation with Ascochyta imperfecta, were assayed for flavonoid …
Number of citations: 59 www.apsnet.org
YT Tung, ST Chang - Journal of Agricultural and Food Chemistry, 2010 - ACS Publications
Acacia confusa Merr. (Leguminosae) is traditionally used as a medicinal plant in Taiwan. In the present study, the XOD-inhibitory activity of ethanolic extracts from A. confusa was …
Number of citations: 71 pubs.acs.org
N Begmatov, J Li, K Bobakulov, S Numonov… - Natural product …, 2020 - Taylor & Francis
Seventeen compounds were isolated from the capitula of Coreopsis tinctoria Nutt. with various column chromatographic methods and semi-preparative HPLC. Their structures were …
Number of citations: 30 www.tandfonline.com
F Tomás-Lorente, MM Garcia-Grau… - … für Naturforschung C, 1990 - degruyter.com
From the seed exudates of Vicia faba L. (cv. Muchamiel) the flavonoid aglycones 7,3′,4′-trihydroxyflavone, 7,4′-dihydroxyflavone, quercetin and kaempferol, and the flavonoid …
Number of citations: 11 www.degruyter.com

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